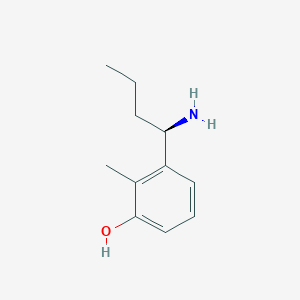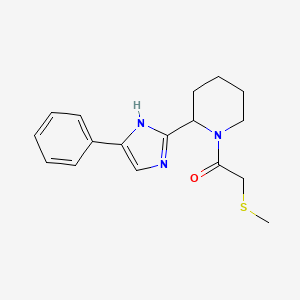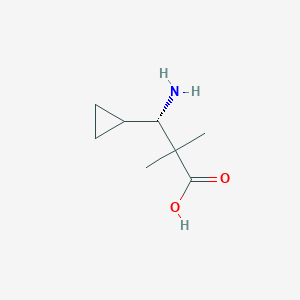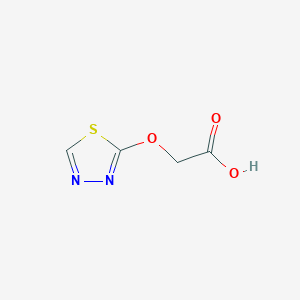
5-Hydroxy-3-methoxypicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-3-methoxypicolinaldehyde is an organic compound with the molecular formula C7H7NO3 It is a derivative of picolinaldehyde, featuring both hydroxyl and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methoxypicolinaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 3-methoxypicolinaldehyde. This can be done using oxidizing agents such as molecular oxygen or other suitable oxidants under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
化学反応の分析
Types of Reactions
5-Hydroxy-3-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-3-methoxypicolinic acid.
Reduction: Formation of 5-hydroxy-3-methoxypicolinalcohol.
Substitution: Formation of various substituted picolinaldehyde derivatives.
科学的研究の応用
5-Hydroxy-3-methoxypicolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes
作用機序
The mechanism of action of 5-Hydroxy-3-methoxypicolinaldehyde involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological and chemical activities .
類似化合物との比較
Similar Compounds
3-Methoxypicolinaldehyde: Lacks the hydroxyl group, resulting in different reactivity and applications.
5-Hydroxy-3,7-dimethoxyflavone: Contains additional methoxy groups, leading to distinct biological activities.
5-Hydroxy-7-methoxyflavone: Similar structure but with variations in functional group positions
Uniqueness
5-Hydroxy-3-methoxypicolinaldehyde is unique due to the presence of both hydroxyl and methoxy groups on the picolinaldehyde backbone. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
5-hydroxy-3-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c1-11-7-2-5(10)3-8-6(7)4-9/h2-4,10H,1H3 |
InChIキー |
RIPNUNLDWPBYJZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=CC(=C1)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B12976107.png)
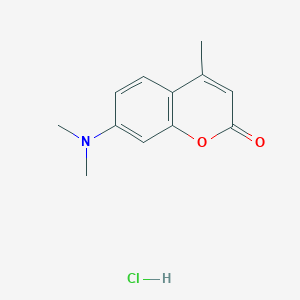
![methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B12976119.png)
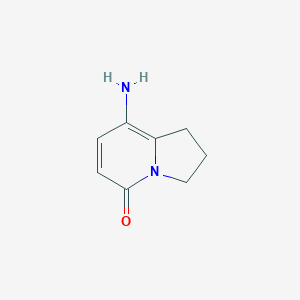
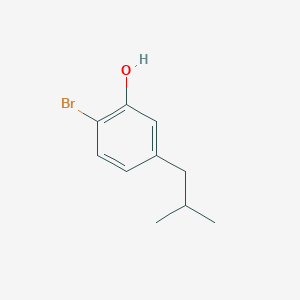
![6-(4-Bromobenzyl)-3-isopropyl-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12976131.png)
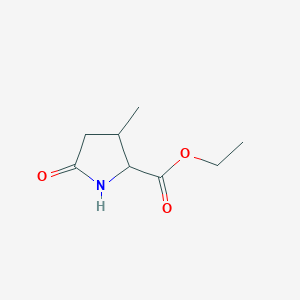
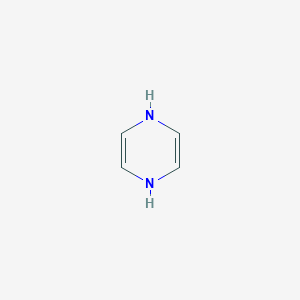
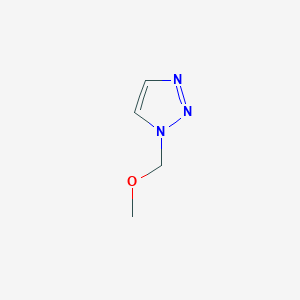
![N,N,2-trimethyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B12976163.png)
